molecular formula C7H7N3O5 B1238210 2-Hydroxylamino-4,6-dinitrotoluene CAS No. 59283-76-0

2-Hydroxylamino-4,6-dinitrotoluene

Cat. No.: B1238210
CAS No.: 59283-76-0
M. Wt: 213.15 g/mol
InChI Key: KONVLHWTMAMGAA-UHFFFAOYSA-N
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Description

2-Hydroxylamino-4,6-dinitrotoluene is a member of the nitrotoluene class of compounds. It is characterized by the presence of a hydroxylamino group at the second position and two nitro groups at the fourth and sixth positions on the toluene ring. This compound is known for its role as a metabolite of 2,4,6-trinitrotoluene (TNT) and has significant implications in environmental and biochemical research .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxylamino-4,6-dinitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-methyl-3,5-dinitrophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONVLHWTMAMGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069318
Record name Benzenamine, N-hydroxy-2-methyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59283-76-0
Record name 2-Hydroxylamino-4,6-dinitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59283-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxylamino-4,6-dinitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-hydroxy-2-methyl-3,5-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-hydroxy-2-methyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxylamino-4,6-dinitrotoluene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4UUN49YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-hydroxylamino-4,6-dinitrotoluene formed?

A: 2HADNT is primarily formed through the reduction of a nitro group in TNT by microorganisms and plants. This reduction often occurs stepwise, with 2HADNT being an intermediate before further reduction to 2-amino-4,6-dinitrotoluene (2ADNT). [, ] Studies have identified various enzymes involved in this process, including nitroreductases and carbon monoxide dehydrogenase. [, , ]

Q2: Does 2HADNT contribute to the toxicity observed in TNT-contaminated environments?

A: While 2HADNT itself might have lower toxicity compared to TNT and 2ADNT, its role in the overall toxicity picture is complex. [, ] 2HADNT can undergo abiotic transformations to form other compounds, some of which might be more toxic. For example, it can react with itself to form azoxytoluenes, which have been shown to exhibit phytotoxicity. [] Additionally, 2HADNT can inhibit enzymes like lignin peroxidase in fungi, potentially hindering the biodegradation of TNT. []

Q3: How stable is 2HADNT in the environment?

A: 2HADNT is relatively unstable and can undergo various transformations depending on environmental conditions. Studies have shown that it degrades spontaneously in water, with degradation accelerated by heat, dissolved oxygen, and acidic pH. [] This instability makes it challenging to isolate and analyze 2HADNT, requiring specialized techniques like thin-layer chromatography and laser time-of-flight mass spectrometry. []

Q4: Are there any analytical challenges associated with studying 2HADNT?

A: Yes, the instability of 2HADNT makes it challenging to study using conventional analytical methods like liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry. [] The compound tends to degrade during analysis, making accurate identification and quantification difficult. To overcome this challenge, researchers have employed techniques like thin-layer chromatography for isolation and laser time-of-flight mass spectrometry for identification. [] Additionally, the synthesis and characterization of high-purity standards of 2HADNT are crucial for accurate identification and quantification in environmental samples. []

Q5: What is the future direction of research on 2HADNT?

A5: Future research on 2HADNT will likely focus on:

  • Elucidating the detailed mechanisms of 2HADNT formation and transformation by different enzymes in various organisms. This includes characterizing the enzymes involved, determining their kinetic parameters, and understanding how environmental factors influence their activity. [, , ]
  • Developing sensitive and reliable analytical methods for the detection and quantification of 2HADNT in complex environmental matrices. [, ]
  • Exploring the use of 2HADNT-degrading microorganisms or enzymes for bioremediation applications in TNT-contaminated sites. [, , ]

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